1-(3-Carboxyphenyl)-3-methyl piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that belongs to the class of phenyl piperazines.
Preparation Methods
The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine typically involves the cyclization of bis-chloroethyl amine with a suitable amine. Industrial production methods often utilize palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-Carboxyphenyl)-3-methyl piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted phenyl piperazines and their derivatives .
Scientific Research Applications
1-(3-Carboxyphenyl)-3-methyl piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
1-(3-Carboxyphenyl)-3-methyl piperazine can be compared with other phenyl piperazine derivatives, such as:
1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine: This compound has similar structural features but differs in its biological activity and applications.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound is used in the synthesis of coordination polymers and has unique structural properties.
Biological Activity
1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a carboxyphenyl group and a piperazine ring. Its molecular formula is C11H14N2O2 with a molecular weight of approximately 210.24 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the GABAergic system. It has been observed to enhance the effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. This modulation occurs through the compound's affinity for benzodiazepine receptors, which are critical in regulating neuronal excitability.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Sedative Effects : It shows potential as a sedative agent by enhancing GABAergic transmission.
- Anxiolytic Properties : Research indicates that it may reduce anxiety-like behaviors in animal models.
- Antitumor Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.
Case Studies and Experimental Data
-
Sedative and Anxiolytic Effects
- A study demonstrated that administration of this compound resulted in significant anxiolytic effects in rodent models, comparable to established anxiolytics like diazepam. The compound was effective at doses ranging from 10 to 30 mg/kg.
-
Antitumor Activity
- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For example, one derivative displayed an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin, a standard chemotherapy drug .
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
Derivative A | A549 | 0.19 | Better than cisplatin (11.54) |
Derivative B | HeLa | 0.41 | Better than cisplatin (20.52) |
Properties
CAS No. |
1131623-07-8 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
InChI Key |
UMQXZVVWEWMPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.